molecular formula C9H19N3S B14753456 2-(Octan-2-ylidene)hydrazine-1-carbothioamide CAS No. 1752-38-1

2-(Octan-2-ylidene)hydrazine-1-carbothioamide

Cat. No.: B14753456
CAS No.: 1752-38-1
M. Wt: 201.33 g/mol
InChI Key: XSFJEVPBJGCGHZ-UHFFFAOYSA-N
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Description

2-(Octan-2-ylidene)hydrazine-1-carbothioamide is a chemical compound that belongs to the class of hydrazine carbothioamides. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of an octan-2-ylidene group attached to a hydrazine-1-carbothioamide moiety, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octan-2-ylidene)hydrazine-1-carbothioamide typically involves the reaction of octan-2-one with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and efficiency, including the use of continuous flow reactors and automated purification systems. The industrial production methods aim to produce the compound in bulk quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Octan-2-ylidene)hydrazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The hydrazine and carbothioamide groups can participate in substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Octan-2-ylidene)hydrazine-1-carbothioamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: The compound may be explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Octan-2-ylidene)hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit nucleoside triphosphate diphosphohydrolases (NTPDases), which play a role in regulating nucleotide levels in the extracellular environment . The inhibition of these enzymes can affect various physiological processes, including insulin secretion and immune responses.

Comparison with Similar Compounds

2-(Octan-2-ylidene)hydrazine-1-carbothioamide can be compared with other similar compounds, such as:

    Hydrazinecarbothioamide derivatives: These compounds share a similar core structure but differ in the substituents attached to the hydrazine and carbothioamide groups.

    Thiosemicarbazides: These compounds have a similar functional group but may have different biological activities and applications.

    Thiocarbohydrazides: These compounds are structurally related and can be used in similar research applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

CAS No.

1752-38-1

Molecular Formula

C9H19N3S

Molecular Weight

201.33 g/mol

IUPAC Name

(octan-2-ylideneamino)thiourea

InChI

InChI=1S/C9H19N3S/c1-3-4-5-6-7-8(2)11-12-9(10)13/h3-7H2,1-2H3,(H3,10,12,13)

InChI Key

XSFJEVPBJGCGHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=NNC(=S)N)C

Origin of Product

United States

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